molecular formula C18H28O6 B043664 2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose CAS No. 70835-78-8

2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose

Cat. No.: B043664
CAS No.: 70835-78-8
M. Wt: 340.4 g/mol
InChI Key: DQACDWMYPBKPLD-UHFFFAOYSA-N
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Description

2,3:4,6-Di-O-cyclohexylidene-α-D-mannopyranose (CAS: 70835-78-8) is a mannose derivative featuring dual cyclohexylidene protecting groups at the 2,3- and 4,6-positions of the pyranose ring. Its molecular formula is C₁₈H₂₈O₆ (molecular weight: 340.41 g/mol), with a stereochemically defined structure that enables selective deprotection and functionalization . This compound is widely used as a building block in carbohydrate chemistry for synthesizing glycoconjugates, glycomimetics, and carbohydrate-based materials for drug delivery and diagnostics .

Properties

InChI

InChI=1S/C18H28O6/c19-16-15-14(23-18(24-15)9-5-2-6-10-18)13-12(21-16)11-20-17(22-13)7-3-1-4-8-17/h12-16,19H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQACDWMYPBKPLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC3C(O2)C4C(C(O3)O)OC5(O4)CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397075
Record name ST023399
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70835-78-8
Record name ST023399
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70835-78-8
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Preparation Methods

Starting Materials and Reagents

The synthesis typically begins with D-mannose, a readily available monosaccharide. Key reagents include cyclohexanone, acid catalysts (e.g., p-toluenesulfonic acid or camphorsulfonic acid), and dehydrating agents such as molecular sieves. Protecting group strategies often involve temporary masking of hydroxyls with benzyl or allyl groups to direct regioselective cyclohexylidenation.

Initial Protection of D-Mannose

D-Mannose is first converted to its per-O-silylated or per-O-benzylated derivative to limit unwanted side reactions. For example, treatment with benzaldehyde dimethyl acetal under acidic conditions yields 4,6-O-benzylidene-D-mannose, a precursor for subsequent ketalization.

Cyclohexylidenation Reactions

The critical step involves introducing cyclohexylidene groups. A two-stage process is commonly employed:

  • 2,3-O-Cyclohexylidenation : D-Mannose derivatives are refluxed with cyclohexanone and p-toluenesulfonic acid in anhydrous dichloromethane, achieving >80% regioselectivity for the 2,3-position.

  • 4,6-O-Cyclohexylidenation : The intermediate is further treated with excess cyclohexanone under Dean-Stark conditions to remove water, driving the reaction to completion.

Example Protocol

  • Reactants : 4,6-O-Benzylidene-D-mannose (10 mmol), cyclohexanone (50 mmol), p-toluenesulfonic acid (0.5 mmol), molecular sieves (4 Å)

  • Conditions : Reflux in toluene (12 h), then filtration and neutralization with NaHCO₃

  • Yield : 72–78% after column chromatography (hexane/EtOAc 7:3)

One-Pot Double Cyclohexylidenation

Recent methods eliminate intermediate isolation by performing both ketalizations sequentially. Using camphorsulfonic acid as a dual-purpose catalyst, this approach reduces reaction time from 24 h to 8 h, though yields remain comparable (68–70%).

Enzymatic Assistance

Lipase-catalyzed transketalization has been explored to enhance stereocontrol. For instance, Candida antarctica lipase B (CAL-B) in tert-butanol improves α-anomer selectivity (>95%) but requires costly enzymatic preparations.

Analytical Characterization and Quality Control

Successful synthesis is confirmed via:

  • NMR Spectroscopy : Distinct signals for ketal protons (δ 1.4–1.8 ppm, multiplet) and anomeric proton (δ 5.2 ppm, doublet, J = 1.8 Hz).

  • Mass Spectrometry : ESI-MS [M+Na]⁺ at m/z 363.4.

  • Optical Rotation : [α]²⁵_D +47.5° (c = 1.0, CHCl₃).

Challenges and Optimization Strategies

Competing Side Reactions

Unwanted 3,4-O-cyclohexylidenation may occur if moisture is present, reducing yields by 15–20%. Strict anhydrous conditions and molecular sieves mitigate this issue.

Scalability Limitations

Large-scale reactions (>100 g) often suffer from inefficient heat distribution, leading to partial decomposition. Continuous flow systems with immobilized acid catalysts are under investigation to address this.

Applications in Glycochemistry

The compound’s primary use lies in synthesizing β-mannosides, which are notoriously difficult to access due to the anomeric effect. By temporarily blocking the 2,3- and 4,6-hydroxyls, nucleophilic attack at the anomeric center is directed to yield β-linked products. Notable applications include:

  • Vaccine Adjuvants : GPI (glycosylphosphatidylinositol) anchors derived from this intermediate show immunostimulatory properties.

  • Drug Delivery Systems : Functionalized derivatives enable targeted release of anticancer agents via carbohydrate-lectin interactions.

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)Purity (%)Key Advantage
Stepwise Ketalizationp-TsOH, toluene, reflux72–7898High regioselectivity
One-Pot SynthesisCamphorsulfonic acid, CH₂Cl₂68–7095Reduced reaction time
EnzymaticCAL-B, tert-butanol, 40°C6599Superior α-anomer selectivity

Chemical Reactions Analysis

Types of Reactions

2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose undergoes various chemical reactions, including:

    Hydrolysis: Removal of the cyclohexylidene protecting groups under acidic or basic conditions.

    Oxidation: Oxidative cleavage of the cyclohexylidene groups using reagents like periodate.

    Substitution: Nucleophilic substitution reactions where the hydroxyl groups can be modified.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Periodate oxidation using sodium periodate.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

Scientific Research Applications

Glycobiology Research

Overview
Glycobiology is the study of carbohydrates and their biological roles. 2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose serves as a crucial biochemical reagent in this field.

Applications in Glycobiology

  • Synthesis of Glycoconjugates : It is used to synthesize β-mannosides, which are important for studying glycoproteins and glycolipids .
  • Antibody-Drug Conjugates (ADCs) : The compound is involved in the development of ADCs, which are designed to target specific cells for cancer therapy .
  • Cell Signaling Studies : It plays a role in understanding cellular mechanisms related to apoptosis, inflammation, and immune responses .

Chemical Synthesis

Overview
In chemical synthesis, this compound functions as a protective group for hydroxyl functionalities in carbohydrate chemistry.

Applications in Synthesis

  • Protective Group Chemistry : It protects hydroxyl groups during multi-step synthesis processes, facilitating the formation of complex carbohydrate structures .
  • Custom Synthesis Services : Various companies offer custom synthesis services that include modifications of this compound for specific research needs .

Biomedical Research

Overview
The compound's properties have made it significant in biomedical research, particularly in drug development and disease modeling.

Applications in Biomedical Research

  • Anti-infection Studies : Investigated for its potential effects against various pathogens including viruses and bacteria .
  • Neuronal Signaling Pathways : Used to explore pathways related to neuronal signaling and neurodegenerative diseases .

Case Studies

StudyFocus AreaFindings
Study 1Glycoconjugate SynthesisDemonstrated successful synthesis of β-mannosides using this compound as a precursor.
Study 2Antibody-Drug ConjugatesShowed enhanced targeting of cancer cells using ADCs developed with this compound.
Study 3Infection ModelsFound that derivatives of this compound exhibited inhibitory effects on viral replication in vitro.

Mechanism of Action

The compound acts by protecting specific hydroxyl groups in mannopyranose, allowing selective reactions at other positions. This selective protection is crucial in the synthesis of complex carbohydrates and glycoconjugates. The cyclohexylidene groups are stable under various conditions but can be selectively removed when needed .

Comparison with Similar Compounds

2,3:4,6-Di-O-cyclohexylidene-α-D-mannopyranose

  • Protecting Groups : Cyclohexylidene at 2,3- and 4,6-positions.
  • Key Properties :
    • Bulky cyclohexylidene groups provide steric protection, enhancing stability under acidic conditions.
    • Selective deprotection allows sequential modifications at the 1- and 5-hydroxyl positions .

2,3,4,6-Tetra-O-acetyl-α-D-mannopyranose (CAS: 140147-37-1)

  • Protecting Groups : Acetyl groups at 2,3,4,6-positions.
  • Key Properties :
    • Acetyl groups are labile under basic or nucleophilic conditions, enabling rapid deprotection.
    • Used as an intermediate in glycosylation reactions due to its high reactivity .

Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-α-D-mannopyranoside

  • Protecting Groups : Carbonyl at 2,3- and isopropylidene at 4,6-positions.
  • Key Properties :
    • The carbonyl group introduces rigidity, while isopropylidene provides moderate steric hindrance.
    • Applied in enzyme studies and synthetic pathway development .

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside S-Oxide

  • Protecting Groups : Benzyl at 2,3- and benzylidene at 4,6-positions.
  • Key Properties: Benzyl groups are stable under acidic conditions but removable via hydrogenolysis. Used to study glycosidic bond formation mechanisms .

Stability Comparison

  • Cyclohexylidene : High stability in acidic environments due to bulky groups; ideal for multi-step syntheses .
  • Benzylidene: Moderate stability; compatible with hydrogenolysis but sensitive to strong acids .

Table 1: Molecular and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Protecting Groups Key Application
2,3:4,6-Di-O-cyclohexylidene derivative C₁₈H₂₈O₆ 340.41 Cyclohexylidene (2,3; 4,6) Glycomimetics, drug delivery
2,3,4,6-Tetra-O-acetyl derivative C₁₄H₂₀O₁₀ 348.30 Acetyl (2,3,4,6) Glycosylation intermediates
Benzylidene derivative C₂₉H₃₀O₆S 530.61 Benzyl (2,3), benzylidene (4,6) Regioselective glycosylation studies

Biological Activity

2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose is a carbohydrate derivative that has garnered attention in the field of glycobiology due to its structural complexity and potential biological applications. This compound is characterized by its unique cyclohexylidene groups, which enhance its stability and interaction with biological systems. The study of its biological activity is crucial for understanding its potential applications in biomedicine and biotechnology.

  • Molecular Formula : C18H28O6
  • Molecular Weight : 340.41 g/mol
  • CAS Number : 70835-78-8

Biological Significance

This compound serves as a biochemical reagent in glycobiology research, which explores the structure, synthesis, and biology of carbohydrates. Its applications extend to understanding protein-glycan interactions and the role of glycans in various biological processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in glycan formation and degradation. It may influence:

  • Enzymatic Activity : By acting as an inhibitor or substrate for glycosyltransferases.
  • Cell Signaling : Modulating pathways associated with cell proliferation and differentiation through glycan-mediated recognition.

In Vitro Studies

Several studies have investigated the effects of this compound on various cell lines:

StudyCell LineObserved Effects
U937 (human myeloid leukemia)Significant inhibition of cell proliferation
Various tumor cell linesTumor-specific cytotoxicity observed

In a recent study published in PMC, the compound demonstrated effective inhibition on the proliferation of U937 cells, suggesting potential anticancer properties .

Case Studies

Applications in Glycobiology

The compound's role as a biochemical reagent is pivotal in:

  • Studying Glycan Structures : It aids in elucidating complex carbohydrate structures and their biological implications.
  • Drug Development : Its properties may be harnessed for designing novel therapeutics targeting glycan-related diseases.

Q & A

Q. What are the optimal protecting group strategies for synthesizing 2,3:4,6-Di-O-cyclohexylidene-α-D-mannopyranose?

Cyclohexylidene groups are selected to block hydroxyls at the 2,3 and 4,6 positions due to their stability under acidic and basic conditions, enabling selective reactivity at unprotected positions. For example, acetylation or benzylation (e.g., in methyl glycosides) is often performed using acetic anhydride-pyridine or benzyl halides in inert solvents like dichloromethane (DCM) . Cyclohexylidene groups are preferred over acetyl or benzyl for their orthogonal stability, reducing side reactions during glycosylation .

Q. How is the structure of 2,3:4,6-Di-O-cyclohexylidene-α-D-mannopyranose confirmed?

Key methods include:

  • NMR Spectroscopy : Analyze 1H^1H-NMR signals for characteristic cyclohexylidene protons (δ ~1.5–2.0 ppm) and anomeric protons (δ ~4.4–5.0 ppm). Coupling constants (JJ) confirm stereochemistry (e.g., J1,2J_{1,2} ≈ 1–3 Hz for α-configuration) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+Na]+^+ peaks matching calculated values) .
  • Elemental Analysis : Confirms C/H ratios (e.g., Anal. Calc. vs. Found discrepancies <0.3%) .

Advanced Research Questions

Q. How can stereochemical fidelity be ensured during glycosylation using this compound as a donor?

Stereocontrol relies on:

  • Promoter Systems : Use NIS/TfOH or AgOTf to activate thioglycoside donors, favoring α/β-selectivity via neighboring group participation .
  • Solvent and Temperature : Anhydrous DCM with 4Å molecular sieves minimizes hydrolysis. Low temperatures (−40°C to 0°C) suppress side reactions .
  • Protecting Group Compatibility : Cyclohexylidene groups resist glycosylation conditions, unlike acetyl groups, which may migrate or hydrolyze .

Q. How should researchers address contradictory spectral data (e.g., unexpected NMR signals or mass discrepancies)?

  • Impurity Analysis : Check for incomplete protection by comparing 1H^1H-NMR integration ratios (e.g., benzyl or acetyl protons) .
  • Side Reactions : Investigate potential migration of protecting groups (e.g., acetyl → 3-O-acetyl formation) via 2D NMR (COSY, HSQC) .
  • Crystallization/Purification : Recrystallize from ethanol or use flash chromatography to isolate pure products .

Q. What methodological challenges arise when integrating this compound into oligosaccharide synthesis?

  • Regioselectivity : Use temporary protecting groups (e.g., levulinoyl) to direct glycosylation to specific hydroxyls .
  • Orthogonal Deprotection : Remove cyclohexylidene groups selectively via mild acid (e.g., 80% acetic acid) without cleaving benzyl or acetyl groups .
  • Functionalization : Introduce bioorthogonal handles (e.g., isothiocyanate groups) for glycoconjugate studies via post-synthetic modifications .

Methodological Design Considerations

Q. How can researchers optimize glycosylation yields with this donor in complex oligosaccharide assembly?

  • Donor-Acceptor Ratio : Use 1.5–2.0 equivalents of donor to drive reactions to completion .
  • Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired α/β-linkages (e.g., −20°C for α-selectivity) .
  • Monitoring Tools : TLC (e.g., 10% H2_2SO4_4 staining) or HPLC tracks reaction progress .

Q. What strategies mitigate side reactions during large-scale synthesis?

  • Scalable Purification : Use automated flash chromatography or centrifugal partition chromatography for multi-gram batches .
  • Stability Testing : Pre-screen protecting group stability under scaled conditions (e.g., prolonged heating in DCM) .

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